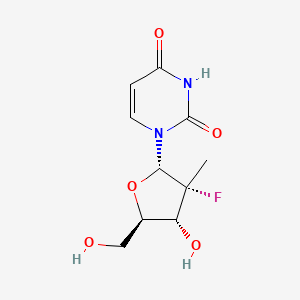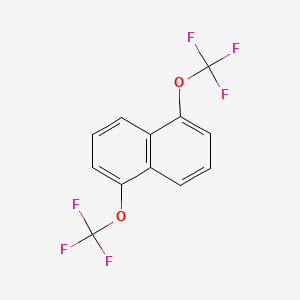![molecular formula C17H10BrF3N2 B11831985 4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile](/img/structure/B11831985.png)
4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a trifluoromethyl group, and a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile typically involves the condensation of 2-bromobenzaldehyde with 4-amino-2-(trifluoromethyl)benzonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-[(4-bromophenyl)methylidene]amino]-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 2-{[(E)-(4-bromophenyl)methylidene]amino}benzonitrile
Uniqueness
4-[(E)-[(2-bromophenyl)methylidene]amino]-5-ethenyl-2-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H10BrF3N2 |
|---|---|
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
4-[(2-bromophenyl)methylideneamino]-5-ethenyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C17H10BrF3N2/c1-2-11-7-13(9-22)14(17(19,20)21)8-16(11)23-10-12-5-3-4-6-15(12)18/h2-8,10H,1H2 |
Clé InChI |
BEZIHWAWOQUDLE-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=C(C=C1N=CC2=CC=CC=C2Br)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-](/img/structure/B11831913.png)
![3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11831914.png)
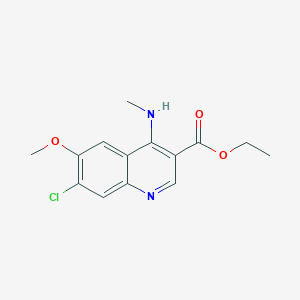

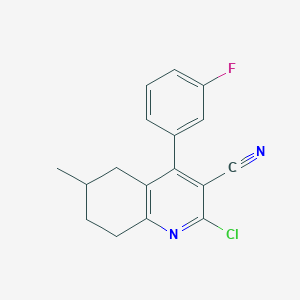

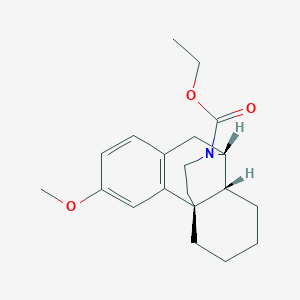
![3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one](/img/structure/B11831937.png)

![2-Furancarboxamide, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-[(1S)-1-[(3,4-difluorophenyl)methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-](/img/structure/B11831947.png)
